molecular formula C4H4N6O B1665908 8-Azaguanine CAS No. 134-58-7

8-Azaguanine

Cat. No.: B1665908
CAS No.: 134-58-7
M. Wt: 152.11 g/mol
InChI Key: LPXQRXLUHJKZIE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Azaguanine plays a significant role in biochemical reactions due to its structural similarity to guanine. It is known to inhibit purine nucleotide biosynthesis by being incorporated into ribonucleic acids. The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) can incorporate this compound via the formation of 8-azaguanosine monophosphate (azaGMP), leading to the blockage of purine nucleotide synthesis . Additionally, this compound interacts with purine nucleoside phosphorylase, further influencing purine metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . In normal cells, this compound can be incorporated into ribonucleic acids, disrupting normal cellular functions. It competes with guanine to disturb the modification of tRNA and interferes with the initiation of translation by suppressing the formation of 43S and 80S ribosome initiation complexes, thereby inhibiting protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into ribonucleic acids, where it acts as an antimetabolite. This incorporation leads to the inhibition of purine nucleotide biosynthesis. In normal cells, the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates this compound via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . Additionally, this compound’s cell poisoning action is suggested to be due to an interaction of the charge-transfer type between molecules of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the growth of several transplantable and spontaneous tumors in mice . The stability and degradation of this compound over time can influence its long-term effects on cellular function. For instance, serum levels of this compound between 30 and 50 pg per ml were noted two minutes after injection, but none was detectable thereafter .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . The therapeutic potentialities of this compound are influenced by its dosage. High doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It functions as an antimetabolite and is easily incorporated into ribonucleic acids . The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates this compound via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . This incorporation disrupts normal purine metabolism and influences metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into ribonucleic acids, influencing its localization and accumulation within cells . The equilibrative nucleoside transporter 1 (ENT1) has been identified as a critical transporter for nucleosides, including this compound, in plants . This transporter plays a role in the cellular import and distribution of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by its incorporation into ribonucleic acids. It can replace a proportion of the guanine residues in ribonucleic acids, affecting its activity and function

Chemical Reactions Analysis

Azaguanine-8 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Azaguanine-8 is unique among purine analogs due to its specific structure and biological activity. Similar compounds include:

Azaguanine-8 stands out due to its specific incorporation into RNA and its unique mechanism of action in inhibiting purine nucleotide biosynthesis .

Properties

IUPAC Name

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQRXLUHJKZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074508
Record name 8-Azaguanine
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name 8-azaguanine
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CAS No.

134-58-7
Record name Azaguanine
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Record name 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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